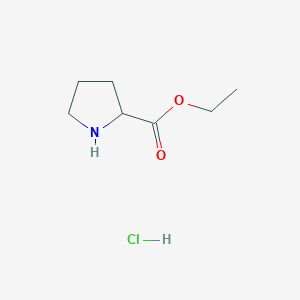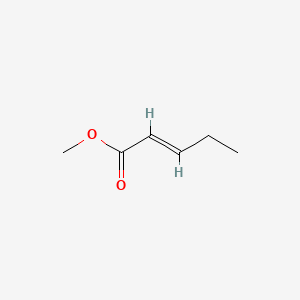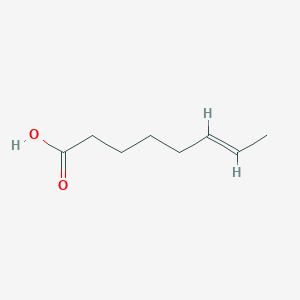
trans-epsilon-Octenoic acid
Descripción general
Descripción
trans-epsilon-Octenoic acid: , also known as (E)-oct-6-enoic acid, is a medium-chain fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a double bond in the trans configuration at the sixth carbon position. This compound is a member of the carboxylic acid family and is known for its role as a Bronsted acid, capable of donating a proton to an acceptor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-epsilon-Octenoic acid involves the hydroboration-oxidation of 1-octyne. The process begins with the hydroboration of 1-octyne using borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the reaction between a suitable phosphonium ylide and hexanal can produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-epsilon-Octenoic acid can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate (KMnO4) can yield octanedioic acid.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) can produce octanol.
Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl2) can form the corresponding acyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus trichloride (PCl3)
Major Products Formed:
Oxidation: Octanedioic acid
Reduction: Octanol
Substitution: Octanoyl chloride
Aplicaciones Científicas De Investigación
Chemistry: trans-epsilon-Octenoic acid is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of polymers, surfactants, and other specialty chemicals.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the synthesis of bioactive molecules.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They are explored for use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is utilized in the production of lubricants, plasticizers, and coatings. Its chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of trans-epsilon-Octenoic acid involves its ability to donate a proton due to its carboxyl group. This proton donation capability allows it to participate in various biochemical reactions. In metabolic pathways, it can be converted into other metabolites through enzymatic reactions. The molecular targets and pathways involved in its action are primarily related to its role as a fatty acid and its interactions with enzymes involved in fatty acid metabolism.
Comparación Con Compuestos Similares
cis-epsilon-Octenoic acid: The cis isomer of octenoic acid, differing in the configuration of the double bond.
Octanoic acid: A saturated fatty acid with no double bonds.
Hexanoic acid: A shorter chain fatty acid with six carbon atoms.
Comparison:
trans-epsilon-Octenoic acid vs. cis-epsilon-Octenoic acid: The trans isomer has a different spatial arrangement of atoms around the double bond compared to the cis isomer, leading to differences in physical and chemical properties.
This compound vs. Octanoic acid: Octanoic acid lacks the double bond present in this compound, resulting in different reactivity and applications.
This compound vs. Hexanoic acid: Hexanoic acid has a shorter carbon chain, which affects its boiling point, solubility, and reactivity compared to this compound.
Propiedades
IUPAC Name |
(E)-oct-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVLQGVNKNLCB-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315131 | |
| Record name | (6E)-6-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-21-5 | |
| Record name | (6E)-6-Octenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6E)-6-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/new.no-structure.jpg)

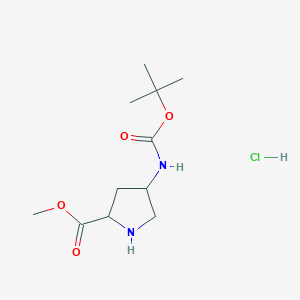



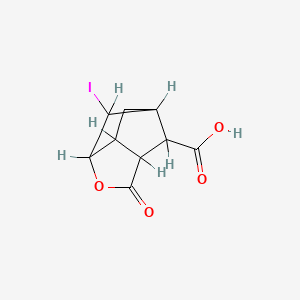
![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)
![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)

![2-[(4-Chlorophenyl)carbamoylamino]benzoic acid](/img/structure/B3419784.png)
